5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one
Description
5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one is a synthetic naphthyridinone derivative characterized by a fused bicyclic aromatic system substituted with a methyl group at position 5 and a trifluoroacetyl group at position 2.
Propriétés
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-19-11-5-3-2-4-9(11)13(21)10-8-20(7-6-12(10)19)14(22)15(16,17)18/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKQVAAPYKYDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CC2)C(=O)C(F)(F)F)C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H22F3N3O5S
- Molecular Weight : 509.5 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits significant activity in:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor cell proliferation.
- Antimicrobial Properties : Some derivatives show efficacy against bacterial strains, indicating potential use as antimicrobial agents.
Antitumor Activity
A study focusing on related compounds demonstrated promising cytotoxic effects against human cancer cell lines. For example:
- Compound Analogue 9 : Displayed IC50 values of 16.19 ± 1.35 μM against HCT-116 (human colorectal carcinoma) and 17.16 ± 1.54 μM against MCF-7 (human breast adenocarcinoma) compared to standard drug doxorubicin .
Antimicrobial Activity
Research on similar naphthyridine derivatives revealed:
- Inhibition of Bacterial Growth : Certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study 1: Cytotoxicity Evaluation
In vitro tests were conducted on a series of naphthyridine derivatives, including the target compound. The results indicated that modifications at specific positions significantly enhanced cytotoxicity. The presence of trifluoroacetyl groups was noted to increase lipophilicity, thereby improving cellular uptake and subsequent cytotoxic effects.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that the introduction of methyl and trifluoroacetyl groups at designated positions improved binding affinity to cellular targets involved in apoptosis pathways. This was evidenced by increased apoptosis markers in treated cells compared to controls.
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 5, 8, and 2, as well as in ring saturation. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The methyl group in the target compound may confer steric stability compared to halogenated analogs (e.g., 8-F, 8-Cl).
- Ring Saturation : Fully saturated analogs (e.g., 8-chloro derivative in ) exhibit higher predicted boiling points, likely due to increased molecular rigidity and intermolecular interactions .
- Commercial Availability : The 8-fluoro analog () is discontinued, suggesting challenges in synthesis or stability .
Anticancer Potential:
- Matrine derivatives (), which share a dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridinone core, demonstrate caspase-mediated apoptosis and G1/G0 cell cycle arrest in lung cancer models . The trifluoroacetyl group in the target compound may enhance bioactivity by modulating electron density or binding affinity.
- Sophoridine (), a structurally similar alkaloid, lacks the trifluoroacetyl group but is bioactive, suggesting that substitutions at position 2 are critical for activity modulation .
Functional Group Impact:
- The trifluoroacetyl group in the target compound and its analogs may act as a reactive handle for further derivatization or as a pharmacophore in enzyme inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
